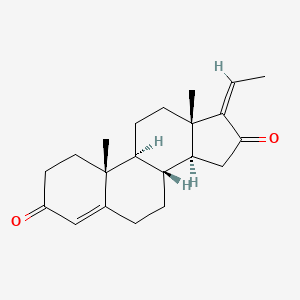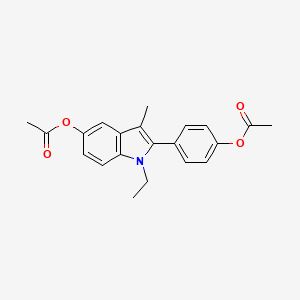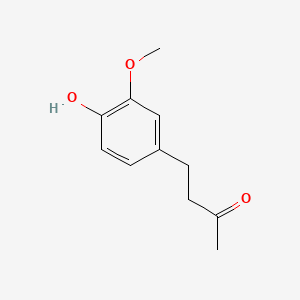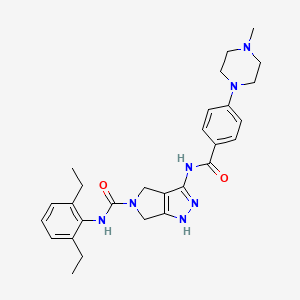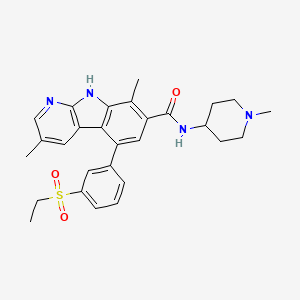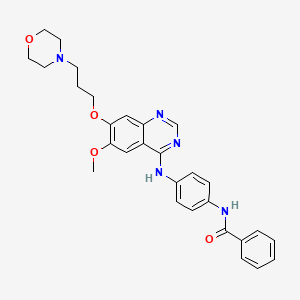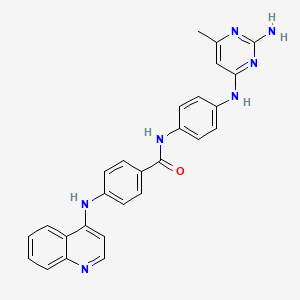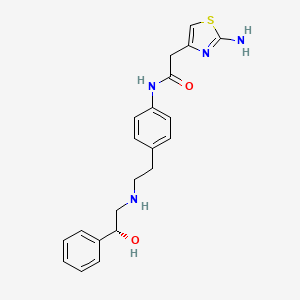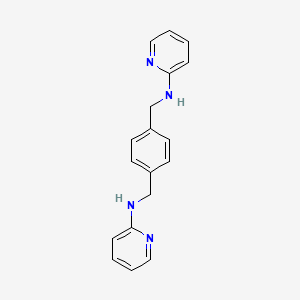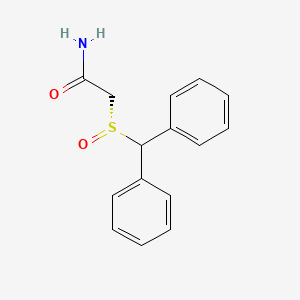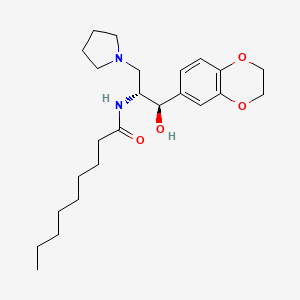
Genz-123346
Übersicht
Beschreibung
Genz-123346 free base is a potent and selective inhibitor of glucosylceramide synthase (GL1 synthase). It blocks the conversion of ceramide to glucosylceramide, the first step in the biosynthesis of gangliosides and other glycosphingolipids . This compound has shown potential in improving glucose tolerance, insulin sensitivity, and normalizing hemoglobin A1C levels in diabetic models .
Wissenschaftliche Forschungsanwendungen
Genz-123346 free base has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of glucosylceramide synthase and its effects on glycosphingolipid biosynthesis.
Biology: The compound is utilized to investigate cellular processes involving glucosylceramide and its role in cell signaling and metabolism.
Industry: It is used in the development of new drugs targeting glucosylceramide synthase and related pathways.
Wirkmechanismus
Target of Action
Genz-123346, also known as this compound (free base) or this compound free base, is a potent and specific inhibitor of Glucosylceramide Synthase (GCS) . GCS is a key enzyme involved in the biosynthesis of glycosphingolipids and in regulating ceramide metabolism .
Mode of Action
This compound blocks the conversion of ceramide to glucosylceramide (GL1) and inhibits GM1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycosphingolipid synthesis pathway. By inhibiting GCS, this compound prevents the conversion of ceramide to glucosylceramide (GL1), thereby disrupting the synthesis of glycosphingolipids . This can enhance the killing of tumor cells by cytotoxic anti-cancer agents .
Pharmacokinetics
In the Zucker diabetic fatty rat and the diet-induced obese mouse, this compound has shown to improve glucose tolerance and insulin sensitivity . The oral bioavailability of the drug is about 10% and 30% in mice and rats, respectively, with a half-life in plasma of 30–60 minutes .
Result of Action
This compound has been shown to have potential anticancer activity . It enhances the killing of tumor cells by cytotoxic anti-cancer agents . In addition, it has been shown to improve glucose tolerance, improve insulin sensitivity, and normalize hemoglobin A1C levels in Zucker diabetic fatty rats .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For example, in the diet-induced obese mouse, treatment with this compound normalized A1C levels and improved glucose tolerance . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Genz-123346 plays a significant role in biochemical reactions. It blocks the conversion of ceramide to glucosylceramide (GL1) and inhibits GM1 with an IC50 value of 14 nM . It interacts with enzymes such as glucosylceramide synthase, and its interactions are characterized by inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. Exposure of cells to this compound at non-toxic concentrations can enhance the killing of tumor cells by cytotoxic anti-cancer agents . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a glucosylceramide synthase inhibitor. It blocks the conversion of ceramide to glucosylceramide (GL1) and inhibits GM1 . This inhibition exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In the Zucker diabetic fatty rat, this compound lowered glucose and A1C levels and improved glucose tolerance
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosphingolipid synthesis, where it acts as a glucosylceramide synthase inhibitor . It interacts with enzymes such as glucosylceramide synthase .
Vorbereitungsmethoden
The synthesis of Genz-123346 free base involves the preparation of a fatty acid amide derivative. The synthetic route typically includes the reaction of nonanoic acid with a pyrrolidine derivative, followed by further modifications to achieve the desired compound . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Genz-123346 free base undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: Reduction reactions may be employed to alter the oxidation state of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Vergleich Mit ähnlichen Verbindungen
Genz-123346 freie Base ist einzigartig in seiner hohen Potenz und Selektivität für die Hemmung der Glucosylceramid-Synthase. Ähnliche Verbindungen umfassen:
Eliglustat: Ein weiterer Glucosylceramid-Synthase-Inhibitor, der zur Behandlung der Gaucher-Krankheit eingesetzt wird.
Miglustat: Ein Glucosylceramid-Synthase-Inhibitor, der zur Behandlung der Gaucher-Krankheit Typ 1 und der Niemann-Pick-Krankheit Typ C eingesetzt wird.
Im Vergleich zu diesen Verbindungen hat this compound freie Base in präklinischen Modellen eine überlegene Wirksamkeit bei der Verbesserung der Glukosetoleranz und der Insulinsensitivität gezeigt .
Eigenschaften
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O4/c1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21/h11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27)/t20-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXWOFCUJJYEO-HYBUGGRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491833-30-8 | |
| Record name | GENZ-123346 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GENZ-123346 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JW4ZYR2CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


